N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide, also known as BDF-6300, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antimicrobial Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide and related compounds have been explored for their antimicrobial properties. For example, the synthesis of Schiff bases and Thiazolidinone derivatives from related compounds demonstrates significant antibacterial and antifungal activities. These activities suggest the potential use of such compounds in developing new antimicrobial agents (Fuloria et al., 2014).
Pharmacological Assessments
Research into similar acetamide derivatives has shown potential pharmacological applications, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These findings indicate the versatility of acetamide derivatives in medicinal chemistry, offering pathways for the development of novel therapeutic agents (Rani et al., 2016).
Environmental and Ecotoxicity Studies
Studies on the degradation products of acetaminophen, a related acetamide, have highlighted the environmental and ecotoxicological implications of pharmaceuticals in aquatic systems. These studies provide insights into the degradation pathways and toxicity of acetaminophen and its by-products, informing the safe design and disposal of pharmaceutical compounds (Le et al., 2017).
Chemical Synthesis and Catalysis
The use of acetamide derivatives in chemical synthesis and catalysis is also significant. For instance, the synthesis of novel imines and thiazolidinones from related compounds has been evaluated for their antibacterial and antifungal activities, demonstrating the role of acetamide derivatives in synthetic chemistry and as potential lead compounds in drug discovery (Fuloria et al., 2009).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO5/c18-13-2-4-14(12(6-13)8-20)22-9-17(21)19-7-11-1-3-15-16(5-11)24-10-23-15/h1-6,8H,7,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLQMPJJJJJBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=C(C=C(C=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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